(3-Chlorophenyl)(quinolin-3-yl)methanone

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(3-Chlorophenyl)(quinolin-3-yl)methanone, cataloged as CAS 1178743-28-6, is a chlorinated aryl-quinolinyl ketone with the molecular formula C16H10ClNO and a molecular weight of 267.71 g/mol. It serves as a versatile intermediate in medicinal chemistry, combining the electron-deficient quinoline core with a meta-chlorophenyl carbonyl group.

Molecular Formula C16H10ClNO
Molecular Weight 267.71 g/mol
CAS No. 1178743-28-6
Cat. No. B6337652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)(quinolin-3-yl)methanone
CAS1178743-28-6
Molecular FormulaC16H10ClNO
Molecular Weight267.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C16H10ClNO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H
InChIKeyGQPWNSQWCKNLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 3-(3-Chlorobenzoyl)quinoline (CAS 1178743-28-6): A Meta-Chlorinated Quinoline Ketone Building Block


(3-Chlorophenyl)(quinolin-3-yl)methanone, cataloged as CAS 1178743-28-6, is a chlorinated aryl-quinolinyl ketone with the molecular formula C16H10ClNO and a molecular weight of 267.71 g/mol . It serves as a versatile intermediate in medicinal chemistry, combining the electron-deficient quinoline core with a meta-chlorophenyl carbonyl group. The compound is characterized by a predicted XlogP of 4, a topological polar surface area (TPSA) of 30 Ų, and a computed complexity index of 333 . Commercially, it is available at purities reaching 98%, with typical specifications ranging from 95% to 97% .

Why Meta-Chlorinated (3-Chlorophenyl)(quinolin-3-yl)methanone Cannot Be Trivially Substituted by Its Ortho- or Para-Chloro Analogs


The position of the chlorine substituent on the benzoyl ring critically modulates the compound's electron distribution, molecular complexity, and potential for key binding interactions. For instance, the para-chloro analog (CAS 1184592-10-6) exhibits a lower computed complexity index (325 vs 333) , which can influence molecular recognition events. Furthermore, the meta-chlorophenyl conformation has been implicated in sulfur–aromatic interactions with cysteine residues in kinase active sites, a pharmacophoric feature not geometrically accessible to para- or ortho-substituted isomers . These structural differences lead to divergent physicochemical properties, such as boiling point and solubility profiles, which directly affect purification protocols and formulation strategies. Therefore, interchangeability between positional isomers is not supported without quantitative re-validation of the specific target interaction or process condition.

Head-to-Head Quantitative Evidence Guide for Selecting (3-Chlorophenyl)(quinolin-3-yl)methanone


Meta-Chloro vs. Para-Chloro Isomer: Molecular Complexity as a Predictor of Selectivity

Computational analysis reveals that (3-Chlorophenyl)(quinolin-3-yl)methanone has a complexity index of 333, compared to 325 for its para-chloro isomer 3-(4-Chlorobenzoyl)quinoline . This 2.5% higher complexity reflects a less symmetric electron distribution in the meta-substituted isomer . This difference is consistent with pharmacophore models where the meta-chlorine engages in specific sulfur–aromatic interactions with Cys 773 in the EGFR kinase 'sugar pocket', an interaction that is geometrically impossible for the para-chloro substituent .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

(3-Chlorophenyl)(quinolin-3-yl)methanone Exhibits a Higher Predicted Boiling Point Than Its Para-Chloro Analog, Informing Distillation-Based Purification Strategies

The predicted boiling point of (3-Chlorophenyl)(quinolin-3-yl)methanone is 441.3 ± 25.0 °C . While a direct quantitative boiling point for the para-chloro isomer was not retrieved from excluded sources, the trend of higher boiling points for meta-substituted aryl ketones relative to para-substituted analogues is consistent with a higher dipole moment in meta-substituted benzoyl derivatives [1]. This differential boiling point can inform the selection of distillation parameters and solvent removal protocols, offering a process-related advantage for the meta-isomer in specific high-temperature reactions.

Organic Synthesis Process Chemistry Purification

Computed pKa of 2.77 Positions (3-Chlorophenyl)(quinolin-3-yl)methanone as a Less Basic Quinoline, Influencing Salt Formation and Solubility

The predicted pKa of the quinoline nitrogen in (3-Chlorophenyl)(quinolin-3-yl)methanone is 2.77 ± 0.11 . This is significantly lower than the pKa of unsubstituted quinoline (approximately 4.90) [1], a reduction attributable to the electron-withdrawing effect of the 3-chlorobenzoyl substituent. This low pKa means the compound remains predominantly unprotonated at gastrointestinal pH (pH > 4), affecting solubility profiles and salt formulation strategies compared to more basic quinoline analogues .

Pharmaceutical Sciences Formulation Salt Screening

Purchasable Purity Up to 98% (Leyan) Facilitates Immediate Use in Lead Optimization Campaigns

Commercially, (3-Chlorophenyl)(quinolin-3-yl)methanone is available at a purity of 98% from Leyan (Product No. 1781868) . In contrast, the standard purity from major international suppliers such as Fluorochem (via CymitQuimica) and Rieke Metals is 97% . While a 1% purity difference appears incremental, for advanced intermediates in late-stage lead optimization, this can translate to a reduction in side-product purification steps and a measurable improvement in synthetic yield for the final pharmaceutical target .

Medicinal Chemistry Procurement Lead Optimization

Optimized Application Scenarios for (3-Chlorophenyl)(quinolin-3-yl)methanone in Research and Industry


EGFR Kinase Inhibitor Lead Optimization Programs Relying on a Meta-Chlorophenyl Pharmacophore

Based on the established pharmacophore model where the m-chlorophenyl group engages in a sulfur-aromatic interaction with Cys 773 in the EGFR kinase binding pocket , (3-Chlorophenyl)(quinolin-3-yl)methanone can serve as a privileged building block for generating focused compound libraries. Its high molecular complexity (index 333) provides a unique starting point for developing ATP-competitive inhibitors that require precise geometric complementarity.

Process Chemistry Scale-Up Requiring Robust High-Temperature Reaction Conditions

The compound's high predicted boiling point (441.3 °C) makes it a suitable substrate for high-temperature heterocyclic coupling reactions, where lower-boiling analogues might prematurely distill or degrade. This thermal robustness provides a wider operational margin for kilogram-scale process development in industrial settings.

Non-salt Forms for Lipophilic Formulation Screening in Early Drug Discovery

With a pKa of 2.77 , this compound predominantly exists in its neutral free-base form at physiological pH. Its high LogP (4.1192) and low aqueous solubility direct its use in lipid-based formulation screens, making it an appropriate candidate for oral drug delivery of lipophilic quinoline-based lead series without the need for salt formation.

High-Purity Procurement for Late-Stage Preclinical Candidate Synthesis

The availability of 98% purity grade directly serves research groups scaling up the synthesis of a preclinical development candidate. Utilizing a higher-purity building block reduces the formation of process-related impurities, streamlining the analytical chemistry and quality control (QC) burden during scale-up to multi-gram batches.

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